molecular formula C10H6Br2N2O B13330737 5-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

5-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13330737
M. Wt: 329.97 g/mol
InChI Key: JMEKLQCMEROYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a brominated aromatic aldehyde featuring a pyrazole ring substituted at the 1-position with a benzaldehyde moiety. The dual bromine substituents enhance its reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), while the aldehyde group enables condensation reactions for forming Schiff bases or heterocycles.

Properties

Molecular Formula

C10H6Br2N2O

Molecular Weight

329.97 g/mol

IUPAC Name

5-bromo-2-(4-bromopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6Br2N2O/c11-8-1-2-10(7(3-8)6-15)14-5-9(12)4-13-14/h1-6H

InChI Key

JMEKLQCMEROYNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)N2C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:

    Bromination of Benzaldehyde: The starting material, benzaldehyde, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Formation of Pyrazole Ring: The brominated benzaldehyde is then reacted with hydrazine or a substituted hydrazine to form the pyrazole ring. This step often requires acidic or basic conditions to facilitate the cyclization process.

    Further Bromination: The resulting pyrazole compound is subjected to further bromination to introduce the second bromine atom at the desired position on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in water.

Major Products Formed

    Oxidation: 5-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 5-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and drug candidates.

    Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of bromine atoms and the pyrazole ring can influence its binding affinity and selectivity towards these targets. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazole-Benzaldehyde Derivatives

2-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde
  • Structure : Fluorine replaces the second bromine at the benzaldehyde’s 5-position.
  • Molecular Formula : C₁₀H₆BrFN₂O; Molar Mass : 269.07 g/mol.
  • Key Differences : Fluorine’s electronegativity increases the compound’s polarity and alters its reactivity in nucleophilic aromatic substitution compared to the dibromo analog. This may enhance metabolic stability in pharmaceutical applications .
5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine
  • Structure : Pyrimidine replaces benzaldehyde, with nitro and phenyl groups on the pyrazole.
  • The nitro group enhances electron-withdrawing effects, favoring charge-transfer interactions .
4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17)
  • Structure : Incorporates a sulfonamide group and indole moiety.
  • Physical Data : M.P. 129–130°C; IR peaks at 1670 cm⁻¹ (C=O) and 3385 cm⁻¹ (NH₂). The sulfonamide group improves aqueous solubility, making it suitable for biological screening .

Functional Group Modifications in Related Scaffolds

4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
  • Structure : Pyrazol-3-one core with bromomethyl and chlorophenyl groups.
  • LC/MS Data : m/z 381 [M+H]⁺. The α,β-unsaturated ketone enhances electrophilicity, enabling Michael addition reactions absent in the benzaldehyde analog .
5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime
  • Structure : Oxime and thiadiazole groups introduce hydrogen-bonding and chelation sites.
  • Applications : Such modifications are leveraged in metal-organic frameworks (MOFs) or enzyme inhibitors due to their coordination versatility .

Physicochemical and Spectral Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
5-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (Target) C₁₀H₆Br₂N₂O 330.98 Not reported Expected aldehyde C=O ~1700 cm⁻¹
2-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde C₁₀H₆BrFN₂O 269.07 Not reported Fluorine-induced deshielding in ¹⁹F NMR
Compound 17 C₂₅H₂₄BrClN₄O₃S 575.91 129–130 IR: 1670 cm⁻¹ (C=O), 3385 cm⁻¹ (NH₂)
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methylpyrazol-3-one C₁₁H₁₀Br₂ClN₂O 380.47 Not reported LC/MS: m/z 381 [M+H]⁺

Biological Activity

5-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C10H7Br2N2O
  • Molecular Weight : 305.98 g/mol

The presence of bromine atoms and a pyrazole moiety contributes to its unique reactivity and biological activity.

Synthesis Methods

Various synthetic routes have been developed to produce this compound. Common methods include:

  • Condensation Reactions : Typically involving the reaction of 4-bromo-1H-pyrazole with appropriate aldehydes.
  • Functional Group Transformations : Utilizing bromination techniques to introduce bromine atoms at specific positions on the benzaldehyde ring.

Anticancer Properties

Research indicates that compounds containing pyrazole structures demonstrate significant anticancer activity. Specifically, studies have shown that this compound exhibits:

  • Inhibition of Cancer Cell Proliferation : It has been reported to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers .
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.0Induction of apoptosis
HepG220.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.050 mg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been well-documented, with studies indicating that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
5-Bromo derivative4575

This inhibition profile suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies highlight the biological potential of pyrazole derivatives, including:

  • Anticancer Studies : A study demonstrated that a series of pyrazole derivatives, including our compound of interest, showed promising results in inhibiting tumor growth in vivo models .
  • Antimicrobial Efficacy : Another investigation revealed that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria .
  • Inflammation Models : Research utilizing carrageenan-induced paw edema models indicated that pyrazole derivatives could significantly reduce inflammation compared to control groups .

Q & A

Basic: What are the common synthetic routes for 5-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves multi-step halogenation and coupling reactions. A common approach includes:

  • Step 1 : Bromination of benzaldehyde derivatives at specific positions (e.g., using NBS or Br₂ in acetic acid) to introduce bromine atoms at the 5-position of the benzaldehyde ring .
  • Step 2 : Substitution of a pyrazole ring at the 2-position via Ullmann or Suzuki coupling, followed by a second bromination at the 4-position of the pyrazole moiety .
  • Key variables : Temperature (60–80°C for coupling), solvent polarity (DMF or THF for solubility), and catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki reactions). Excess brominating agents may lead to over-bromination, reducing regioselectivity .

Basic: How is crystallographic data utilized to confirm the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example:

  • Bond lengths and angles : The benzaldehyde C=O bond typically measures ~1.22 Å, while C-Br bonds range from 1.89–1.92 Å, consistent with sp² hybridization .
  • Crystallization conditions : Slow evaporation from DMSO/EtOH mixtures yields crystals suitable for SC-XRD (resolution: R factor < 0.05) .
  • Disorder analysis : Thermal parameters (B factors) help identify dynamic disorder in bromine atoms, which may require refinement using SHELXL .

Advanced: How can researchers address contradictions between spectroscopic data and computational predictions for this compound?

Discrepancies often arise in NMR or IR spectra due to solvent effects or tautomerism. Methodological solutions include:

  • NMR titration : Use deuterated DMSO to stabilize aldehyde protons and observe hidden resonances .
  • DFT calculations : Compare experimental IR carbonyl stretches (~1680 cm⁻¹) with B3LYP/6-31G* optimized geometries to identify keto-enol tautomer contributions .
  • Mass spectrometry : High-resolution ESI-MS can resolve isotopic patterns (e.g., ⁷⁹Br/⁸¹Br doublets) to confirm molecular formula .

Advanced: What strategies optimize regioselectivity during the bromination of the pyrazole ring?

Regioselectivity challenges arise due to competing electrophilic aromatic substitution pathways. Solutions include:

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the pyrazole 3-position to direct bromination to the 4-position .
  • Temperature control : Low temperatures (−10°C) favor kinetic control, reducing di-brominated byproducts .
  • Post-synthetic analysis : Use LC-MS to quantify mono- vs. di-brominated impurities and adjust stoichiometry (Br₂:substrate ratio ≤ 1.1:1) .

Advanced: How do steric and electronic effects influence the biological activity of derivatives of this compound?

Derivatives are explored as kinase inhibitors or antimicrobial agents. Key considerations:

  • Steric effects : Bulky substituents at the pyrazole 1-position reduce binding pocket accessibility. For example, methyl groups enhance solubility but may hinder target engagement .
  • Electronic effects : Electron-deficient pyrazole rings (due to bromine) increase electrophilicity, enhancing covalent interactions with cysteine residues in enzymes .
  • Biological assays : Pair crystallographic data (e.g., Protein Data Bank docking) with IC₅₀ measurements to correlate structure-activity relationships .

Basic: What purification techniques are most effective for isolating this compound?

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation of brominated byproducts .
  • Recrystallization : Ethanol/water mixtures (7:3) yield >95% purity, confirmed by melting point (mp 145–148°C) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve diastereomers or tautomers .

Advanced: How can researchers mitigate decomposition during long-term storage?

  • Light sensitivity : Store in amber vials under argon at −20°C to prevent photolytic debromination .
  • Moisture control : Add molecular sieves (3Å) to avoid aldehyde hydration forming geminal diols .
  • Stability assays : Monitor degradation via TLC or ¹H NMR every 3 months; decompose >5% warrants repurification .

Advanced: What computational tools predict the reactivity of this compound in nucleophilic addition reactions?

  • Fukui functions : Calculate using Gaussian09 to identify electrophilic sites (e.g., aldehyde carbon) prone to nucleophilic attack .
  • Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on transition-state energy barriers for additions .
  • Experimental validation : Compare predicted reaction rates (k) with kinetic studies using stopped-flow UV-Vis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.